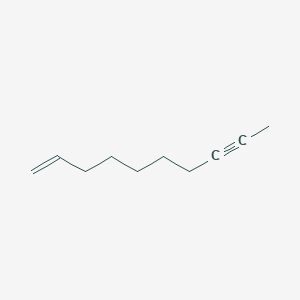
Dec-1-EN-8-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-1-EN-8-yne, also known as 1-Decyne, is an organic compound with the molecular formula C₁₀H₁₈. It is a terminal alkyne, meaning it has a triple bond between the first and second carbon atoms in its structure. This compound is a colorless liquid at room temperature and is used as a model substrate in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decyne can be synthesized through the alkylation of acetylide anions. This method involves the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂), followed by the reaction with an alkyl halide. For example, hex-1-yne can be treated with NaNH₂ and then with 1-bromobutane to yield dec-5-yne .
Industrial Production Methods
Industrial production of 1-Decyne typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Decyne undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of 1-Decyne in the presence of a platinum catalyst results in the formation of decane.
Substitution: It can participate in nucleophilic substitution reactions where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a platinum or palladium catalyst.
Substitution: Alkyl halides and strong bases like sodium amide (NaNH₂) are commonly used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Decane.
Substitution: Various substituted alkynes depending on the alkyl halide used.
Scientific Research Applications
1-Decyne is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-Decyne in various reactions involves the formation of reactive intermediates such as acetylide anions and metal carbenes. In enyne metathesis reactions, for example, the compound undergoes a ruthenium-catalyzed bond reorganization to form 1,3-dienes. The reaction mechanism involves the formation of a metallacyclobutene intermediate, followed by cycloelimination and subsequent intramolecular cycloaddition .
Comparison with Similar Compounds
1-Decyne can be compared with other terminal alkynes such as:
1-Octyne (C₈H₁₄): Similar in structure but with a shorter carbon chain.
1-Nonyne (C₉H₁₆): One carbon shorter than 1-Decyne.
1-Undecyne (C₁₁H₂₀): One carbon longer than 1-Decyne
Uniqueness
1-Decyne is unique due to its specific reactivity and the ability to form a wide range of products through various chemical reactions. Its terminal alkyne structure makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
646057-35-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
dec-1-en-8-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3H,1,5,7-10H2,2H3 |
InChI Key |
ZWVKIRMIIIHUSY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


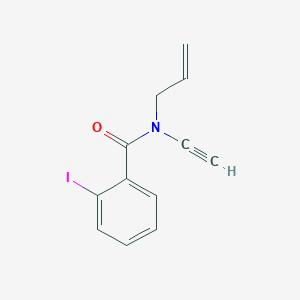
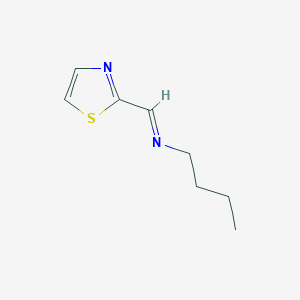
![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
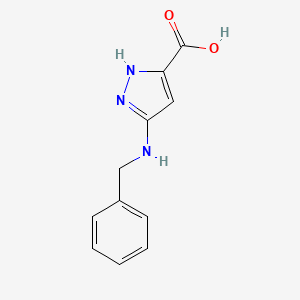
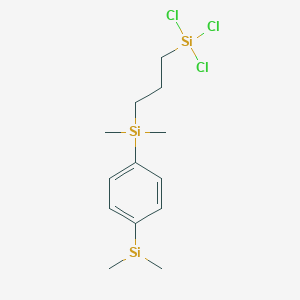
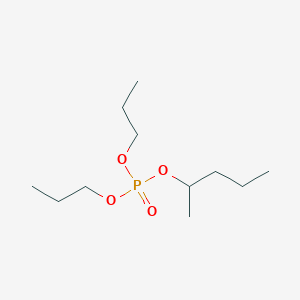
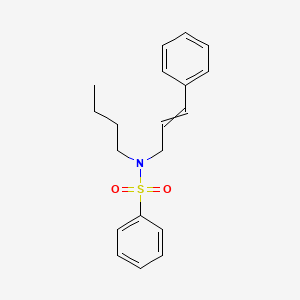
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12601858.png)

![Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12601863.png)
![[(Pentabromophenyl)methyl]phosphonic acid](/img/structure/B12601871.png)
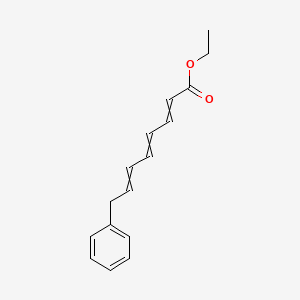
![N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide](/img/structure/B12601885.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine](/img/structure/B12601887.png)
